molecular formula C18H22FN3O3S B3006176 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797632-46-2

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B3006176
CAS No.: 1797632-46-2
M. Wt: 379.45
InChI Key: ZRFKPSYVCIVRJT-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
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Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, with the chemical formula C21H19F2N3O2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and an azetidine moiety linked via a methanone functional group. The molecular weight is approximately 383.4 g/mol. The structure can be represented as follows:

  • Chemical Formula : C21H19F2N3O2
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 2034498-71-8

Antioxidant and Anti-inflammatory Properties

Research has indicated that pyrazole derivatives, including the compound , exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can interact effectively with biological targets involved in oxidative stress and inflammation pathways .

Key Findings:

  • Molecular docking simulations suggest strong binding affinity to enzymes associated with inflammatory responses.
  • Compounds similar to this have been reported to reduce pro-inflammatory cytokine levels in vitro.

Anticancer Potential

Pyrazole derivatives are widely studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study:
A study involving the application of this compound on human breast cancer cells revealed:

  • IC50 Values : The IC50 value was determined to be in the micromolar range, indicating potent activity against cancer cells.
  • Mechanism : The compound was found to inhibit cell proliferation by inducing G2/M phase arrest.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can enhance its potency and selectivity:

ModificationEffect on Activity
Fluorine SubstitutionIncreases lipophilicity and potentially enhances membrane permeability
Azetidine RingContributes to binding affinity with biological targets

Computational Studies

Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of the compound. These studies suggest that modifications can lead to improved stability and reactivity, which are critical for enhancing biological activity .

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-12(2)11-26(24,25)15-9-22(10-15)18(23)17-8-16(20-21(17)3)13-4-6-14(19)7-5-13/h4-8,12,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFKPSYVCIVRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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